molecular formula C25H29ClN4O B12402679 Antituberculosis agent-9

Antituberculosis agent-9

Cat. No.: B12402679
M. Wt: 437.0 g/mol
InChI Key: LKRINMKLPCVYQU-UHFFFAOYSA-N
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Description

Antituberculosis agent-9 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antituberculosis agents that have been developed to combat drug-resistant strains of the bacteria. The development of such agents is crucial due to the increasing prevalence of multidrug-resistant and extensively drug-resistant tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of antituberculosis agent-9 typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route involves the use of protected glycidols and 2-bromo-4-nitro-1H-imidazole. The reaction conditions are generally mild, and the synthesis can be performed on a gram scale. The process includes nucleophilic substitution, deprotection, and cyclization steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Antituberculosis agent-9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antituberculosis agent-9 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of antituberculosis agent-9 involves the inhibition of cell wall synthesis in Mycobacterium tuberculosis. This is achieved through the inhibition of key enzymes involved in the synthesis of mycolic acids, which are essential components of the bacterial cell wall. The compound targets enzymes such as arabinosyltransferases, preventing the formation of arabinogalactan and lipoarabinomannan, thereby inhibiting cell division and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Isoniazid: A first-line antituberculosis drug that also inhibits mycolic acid synthesis.

    Rifampin: Another first-line drug that inhibits RNA synthesis in Mycobacterium tuberculosis.

    Ethambutol: Inhibits arabinosyltransferases, similar to antituberculosis agent-9.

    Pyrazinamide: Disrupts membrane transport and energy production in Mycobacterium tuberculosis.

Uniqueness

This compound is unique in its specific inhibition of multiple enzymes involved in cell wall synthesis, making it effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Its broad-spectrum activity and ability to overcome resistance mechanisms make it a valuable addition to the arsenal of antituberculosis agents .

Properties

Molecular Formula

C25H29ClN4O

Molecular Weight

437.0 g/mol

IUPAC Name

5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C25H29ClN4O/c1-16(2)31-23-14-20(18-9-11-27-12-10-18)17(3)13-22(23)29-25-21(26)15-28-24(30-25)19-7-5-4-6-8-19/h4-8,13-16,18,27H,9-12H2,1-3H3,(H,28,29,30)

InChI Key

LKRINMKLPCVYQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC(=NC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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